
1-(2,5-difluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-difluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H20F2N2O4S2 and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2,5-Difluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide, with CAS number 1396636-87-5, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H20F2N2O4S2
- Molecular Weight : 382.5 g/mol
This compound functions primarily as an inhibitor targeting specific proteins involved in cellular processes. Notably, it has been studied for its ability to inhibit kinesin spindle protein (KSP), which plays a crucial role in mitosis. Inhibition of KSP can lead to cell cycle arrest and subsequent apoptosis in cancer cells, making it a candidate for cancer therapy .
Inhibition of Kinesin Spindle Protein (KSP)
The inhibition of KSP is a novel mechanism for cancer treatment. Compounds that act as KSP inhibitors have shown promise in overcoming the limitations associated with traditional cytotoxic agents. For example, studies indicate that modifications to the structure of related compounds can enhance their potency while reducing undesirable side effects such as hERG channel binding and poor in vivo potency .
Cyclin-Dependent Kinase (CDK) Inhibition
Research has also indicated that derivatives of this compound may serve as inhibitors of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle progression, and its inhibition can lead to tumor growth suppression. The potential for these compounds to restore sensitivity to other cancer treatments, such as trastuzumab in HER2+ breast tumors, highlights their therapeutic relevance .
Study 1: KSP Inhibition
A study focused on a series of KSP inhibitors demonstrated that introducing specific fluorine substitutions could modulate the pKa values of the piperidine nitrogen, enhancing the compound's efficacy while minimizing efflux by P-glycoprotein (Pgp), which is often responsible for drug resistance in cancer therapies .
Study 2: CDK2 Inhibition
Another investigation into the pharmacological profile of related compounds revealed their effectiveness in inducing cell cycle arrest in various cancer cell lines. The study reported that these compounds significantly decreased the phosphorylation levels of retinoblastoma protein (Rb), a key regulator of the cell cycle, thereby inhibiting tumor growth .
Data Tables
Property | Value |
---|---|
Molecular Formula | C14H20F2N2O4S2 |
Molecular Weight | 382.5 g/mol |
CAS Number | 1396636-87-5 |
Mechanism of Action | KSP and CDK2 inhibition |
Potential Applications | Cancer therapy |
Applications De Recherche Scientifique
Kinesin Spindle Protein (KSP) Inhibition
KSP is a motor protein essential for the proper segregation of chromosomes during cell division. The inhibition of KSP by this compound represents a novel mechanism for cancer treatment. Studies have shown that compounds targeting KSP can overcome limitations associated with traditional cytotoxic agents, such as resistance and side effects.
Cyclin-Dependent Kinase (CDK) Inhibition
Research also indicates that derivatives of this compound may serve as inhibitors of cyclin-dependent kinase 2 (CDK2). CDK2 plays a pivotal role in cell cycle progression; thus, its inhibition can lead to tumor growth suppression. The potential for these compounds to restore sensitivity to other cancer treatments highlights their therapeutic relevance.
Study 1: KSP Inhibition
A study focused on a series of KSP inhibitors demonstrated that introducing specific fluorine substitutions could modulate the pKa values of the piperidine nitrogen. This modification enhances the compound's efficacy while minimizing efflux by P-glycoprotein (Pgp), which is often responsible for drug resistance in cancer therapies.
Study 2: CDK2 Inhibition
Another investigation into the pharmacological profile of related compounds revealed their effectiveness in inducing cell cycle arrest across various cancer cell lines. The study reported significant decreases in the phosphorylation levels of retinoblastoma protein (Rb), a key regulator of the cell cycle, thereby inhibiting tumor growth.
Data Tables
Activity | Description |
---|---|
KSP Inhibition | Induces apoptosis in cancer cells |
CDK2 Inhibition | Suppresses tumor growth by disrupting cell cycle |
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F2N2O4S2/c1-23(19,20)18-6-4-11(5-7-18)9-17-24(21,22)10-12-8-13(15)2-3-14(12)16/h2-3,8,11,17H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQZXPYXAKKFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNS(=O)(=O)CC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.